![molecular formula C13H14ClN3 B183479 2-Chloro-3-(piperidin-1-yl)quinoxaline CAS No. 32998-26-8](/img/structure/B183479.png)
2-Chloro-3-(piperidin-1-yl)quinoxaline
Overview
Description
2-Chloro-3-(piperidin-1-yl)quinoxaline is a versatile chemical compound used in diverse scientific research studies. It has a molecular weight of 247.73 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClN3/c14-12-13 (17-8-4-1-5-9-17)16-11-7-3-2-6-10 (11)15-12/h2-3,6-7H,1,4-5,8-9H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 64-66 degrees Celsius .Scientific Research Applications
Synthesis of Novel Compounds : Several studies have focused on synthesizing new chemical derivatives involving 2-Chloro-3-(piperidin-1-yl)quinoxaline. For instance, one study synthesized a series of novel “drug-like” small molecules based on quinoxaline with amino substitution at C-2, showing potential for further drug development (Rao et al., 2016).
Antimicrobial and Antitumor Applications : Some compounds derived from this compound have shown promising antimicrobial and antitumor activities. For instance, a study reported the synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as novel potent antitumor agents (Mamedov et al., 2022).
Pharmacological Agent Synthesis : The molecule has been used in the synthesis of various pharmacological agents. For example, new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with different substituents, including piperidine, showed hypoxic-cytotoxic agents' properties (Ortega et al., 2000).
Synthesis of Fluorescent Probes for DNA Detection : A synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, was accomplished using an uncatalyzed amination protocol under microwave heating. These compounds were suggested as potential fluorescent probes for DNA detection (Perin et al., 2011).
Anticancer Activity : A study synthesized 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one and evaluated its cytotoxic potential against human leukemia cell lines (Guillon et al., 2022).
Antibacterial Agents : A series of fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine at the C7 position exhibited significant antibacterial activity, demonstrating potential as antibacterial agents (Huang et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-3-(piperidin-1-yl)quinoxaline are not available in the retrieved data, quinoline derivatives, which are structurally similar to quinoxalines, are being explored for their potential in synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that contribute to their pharmacological effects .
Biochemical Pathways
Some quinoxaline derivatives have been found to influence pathways such as oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceosome, and dna repair .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological activities, including antimicrobial, antiproliferative, and other effects .
properties
IUPAC Name |
2-chloro-3-piperidin-1-ylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLRVKTLOUROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285449 | |
Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32998-26-8 | |
Record name | 2-Chloro-3-(1-piperidinyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32998-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 41971 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41971 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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